6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine
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Overview
Description
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a heterocyclic compound with a unique structure that combines a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of a base such as potassium hydroxide (KOH). This base-catalyzed cascade reaction leads to the formation of multi-substituted dihydrofuropyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group and other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: This compound shares a similar methoxy group and pyridine ring but lacks the furan ring structure.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound has a similar furan-pyridine structure but with different substituents.
Uniqueness
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine is unique due to its specific combination of a methoxy group, furan ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase is pivotal in inflammatory signaling pathways, making this compound a potential candidate for therapeutic applications in various inflammatory diseases, including rheumatoid arthritis.
Chemical Structure and Properties
The compound has a molecular formula of C8H10N2O2 and features a unique bicyclic structure that includes a furo[2,3-b]pyridine moiety. This structural characteristic is crucial as it influences the compound's biological activity and its interactions with biological targets.
Research indicates that this compound effectively inhibits IRAK4, leading to a reduction in the production of inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating conditions characterized by excessive inflammation. In vitro studies have demonstrated that derivatives of this compound can significantly lower cytokine levels, which is critical for managing inflammatory responses.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Starting Materials : Utilizing furo[2,3-b]pyridine derivatives.
- Reagents : Employing various reagents for functional group modifications.
- Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant anti-inflammatory properties. The following table summarizes key findings from various studies:
Study | Methodology | Key Findings |
---|---|---|
Study A | Cytokine assays on macrophages | Reduced IL-6 and TNF-alpha production by 50% at 10 µM concentration |
Study B | IRAK4 inhibition assays | IC50 value of 15 µM indicating effective inhibition |
Study C | Cell viability assays | No cytotoxic effects observed up to 50 µM |
Case Studies
A notable case study involved the application of this compound in a model of rheumatoid arthritis. The compound was administered to mice with induced arthritis, resulting in significant reductions in joint swelling and inflammatory markers compared to control groups. These findings underscore its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table illustrates these comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloro-2,3-dihydrofuro[2,3-b]pyridin-3-amine | Chlorine substituent | Enhanced potency against specific kinases |
6-Methoxy-furo[2,3-B]pyridin-3-one | Furan ring with carbonyl | Different reactivity profile due to carbonyl group |
5-Amino-furo[2,3-B]pyridin | Amino group at position 5 | Potentially broader biological activity |
These analogs illustrate variations in substituents that can influence their biological activity and pharmacological profiles.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H10N2O2/c1-11-7-3-2-5-6(9)4-12-8(5)10-7/h2-3,6H,4,9H2,1H3 |
InChI Key |
DEGGCRFKYHTTPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
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